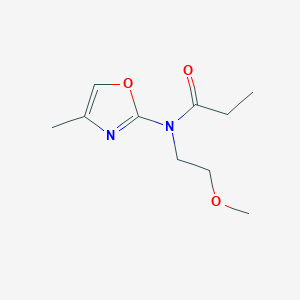![molecular formula C15H25NO5 B14618457 Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate CAS No. 60216-42-4](/img/structure/B14618457.png)
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate typically involves multiple steps. One common method involves the esterification of a heptanoic acid derivative with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-[2-(acetyloxy)-5-[(tert-butyldiphenylsilyl)oxy]-3,4,6-trimethylphenyl]-7-phenylheptanoate
- Propanedinitrile, (acetyloxy)methyl-
Uniqueness
Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-yl}heptanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
60216-42-4 |
|---|---|
Formule moléculaire |
C15H25NO5 |
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
methyl 7-[2-(acetyloxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C15H25NO5/c1-12(17)21-11-13-8-9-14(18)16(13)10-6-4-3-5-7-15(19)20-2/h13H,3-11H2,1-2H3 |
Clé InChI |
MCLPSTPIRWTQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCC(=O)N1CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



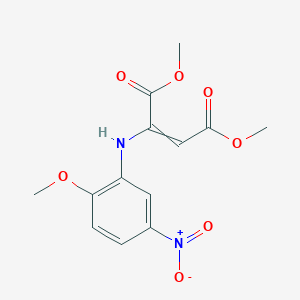
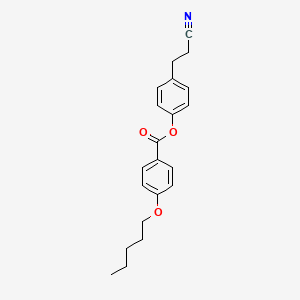
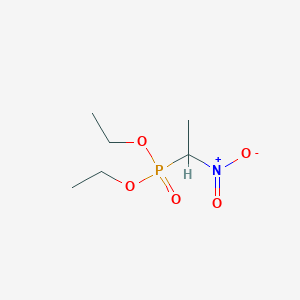
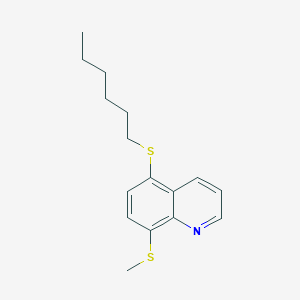


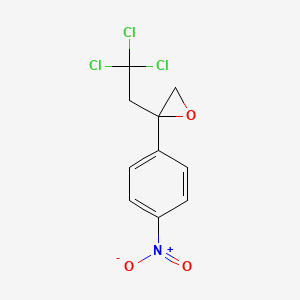
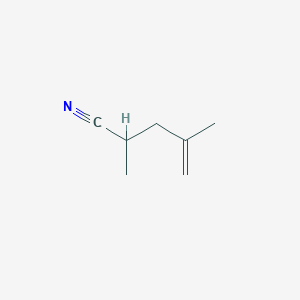
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

